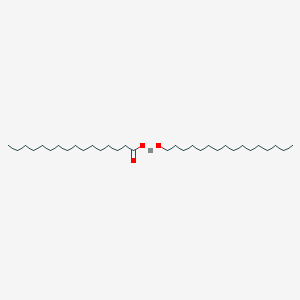
Calciumhexadecan-1-olatehexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calciumhexadecan-1-olatehexadecanoate is a chemical compound that consists of calcium ions complexed with hexadecan-1-olate and hexadecanoate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calciumhexadecan-1-olatehexadecanoate typically involves the reaction of calcium salts with hexadecan-1-ol and hexadecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to facilitate the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly used.
Catalysts: In some cases, catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Mixing: Calcium salts are mixed with hexadecan-1-ol and hexadecanoic acid in a suitable solvent.
Reaction: The mixture is heated to the desired temperature to promote the reaction.
Purification: The product is purified through filtration, crystallization, or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Calciumhexadecan-1-olatehexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Calciumhexadecan-1-olatehexadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of calciumhexadecan-1-olatehexadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and affect the fluidity and permeability of cell membranes. These interactions are mediated through specific binding sites and pathways that are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecan-1-ol: A fatty alcohol with similar structural features.
Hexadecanoic Acid: A fatty acid that shares the hexadecane backbone.
Calcium Stearate: A calcium salt of stearic acid with similar properties.
Uniqueness
Calciumhexadecan-1-olatehexadecanoate is unique due to its dual nature, combining both alcohol and acid functionalities complexed with calcium
Propriétés
Formule moléculaire |
C32H64CaO3 |
|---|---|
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
calcium;hexadecanoate;hexadecan-1-olate |
InChI |
InChI=1S/C16H32O2.C16H33O.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-15H2,1H3,(H,17,18);2-16H2,1H3;/q;-1;+2/p-1 |
Clé InChI |
XOWAKHGTKAQDNQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




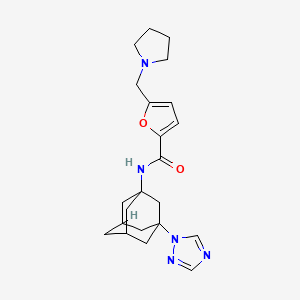
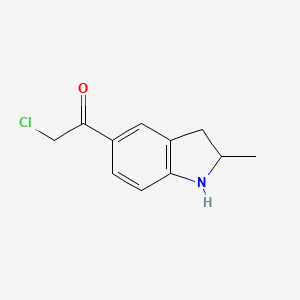
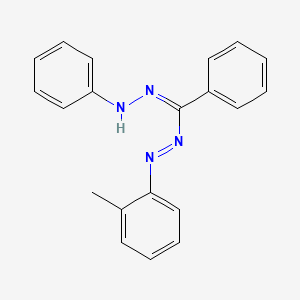

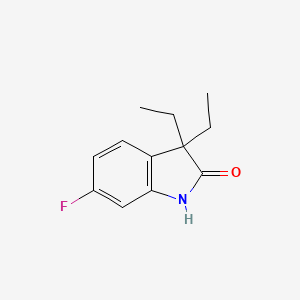

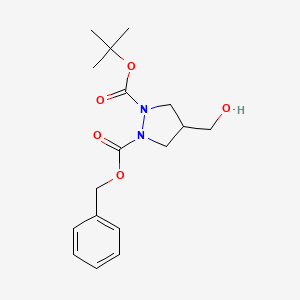
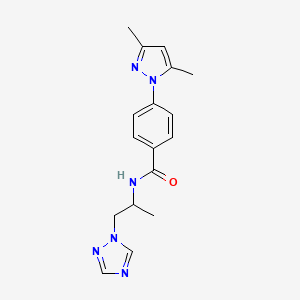
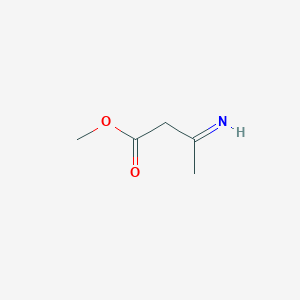
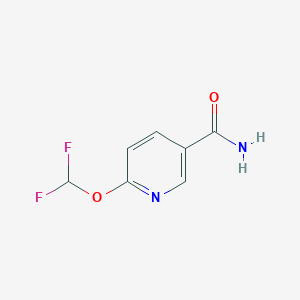
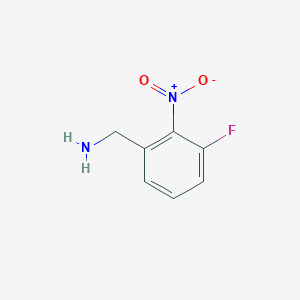
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
